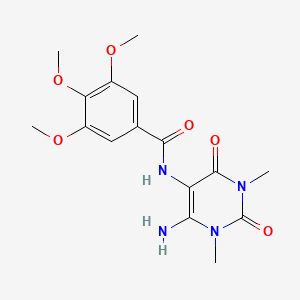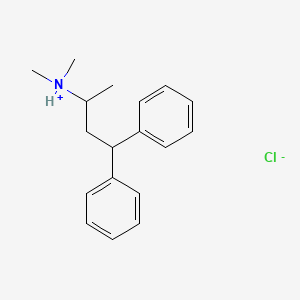
Recipavrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Recipavrin, also known as N,N,α-trimethyl-7-phenylbenzenepropanamine, is a methadone analog with notable antispasmodic properties. It was marketed in Sweden in the 1960s as a spasmolytic drug under the tradename this compound. This compound exerts both musculotropic and anticholinergic actions, making it effective in relieving smooth muscle spasms, such as those associated with dysmenorrhea and gallstones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Recipavrin involves the reaction of benzenepropanamine with methylating agents under controlled conditions. The process typically includes:
Starting Materials: Benzenepropanamine and methylating agents.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Purification: Employing industrial-scale purification methods, such as distillation and large-scale chromatography, to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Recipavrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
Oxidation Products: Oxides and other oxygen-containing derivatives.
Reduction Products: Reduced forms of this compound with fewer double bonds.
Substitution Products: this compound derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Recipavrin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the metabolism of tertiary arylaliphatic amines.
Biology: Investigated for its effects on smooth muscle tissues and its potential as an antispasmodic agent.
Medicine: Explored for its therapeutic potential in treating conditions like dysmenorrhea and gallstones.
Industry: Utilized in the development of spasmolytic drugs and related pharmaceuticals.
Mecanismo De Acción
Recipavrin exerts its effects through a combination of musculotropic and anticholinergic actions. It blocks central and peripheral monoaminergic membrane pumps, which are involved in the transport of neurotransmitters. This blockade leads to the relaxation of smooth muscles, thereby relieving spasms .
Comparación Con Compuestos Similares
Similar Compounds
Methadone: A narcotic analgesic with structural similarity to Recipavrin.
Northis compound: A metabolite of this compound with similar properties.
Trimethyldiphenylpropylamine: Another compound with antispasmodic properties.
Uniqueness of this compound
This compound is unique due to its dual action as both a musculotropic and anticholinergic agent. This combination makes it particularly effective in treating smooth muscle spasms, setting it apart from other similar compounds .
Propiedades
Número CAS |
22173-83-7 |
|---|---|
Fórmula molecular |
C18H24ClN |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
4,4-diphenylbutan-2-yl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C18H23N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15,18H,14H2,1-3H3;1H |
Clave InChI |
JCFRXWVRVBVWNY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


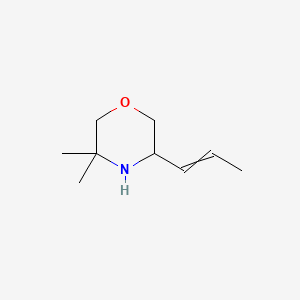
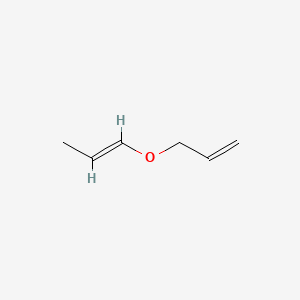
![1-Oxa-3-azaspiro[4.5]decan-2-one,7-ethyl-](/img/structure/B13814263.png)

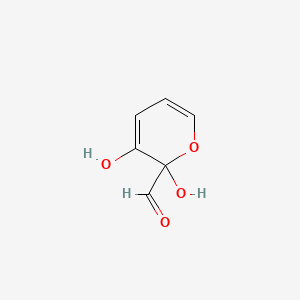
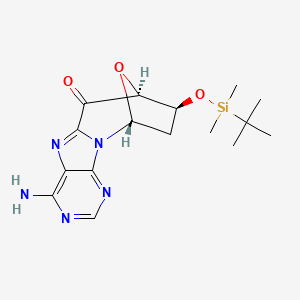

![Phenanthro[3,2-b]thiophene](/img/structure/B13814292.png)
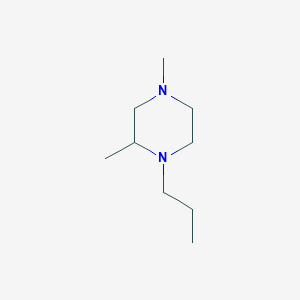
![2H-Thiazolo[5,4-B]carbazole](/img/structure/B13814302.png)

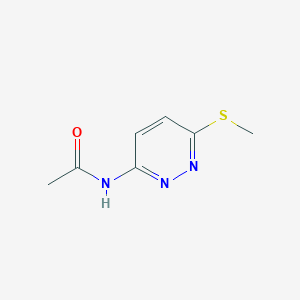
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
